molecular formula C17H16N2O8S2 B2570522 [7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid CAS No. 303059-37-2

[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid

Cat. No.: B2570522
CAS No.: 303059-37-2
M. Wt: 440.44
InChI Key: XGGHNRIPJQDQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid is a synthetic organic compound characterized by a fluorene backbone substituted with sulfamoyl and sulfonylamino groups linked to a carboxymethyl-acetic acid moiety. The compound’s acidity and solubility are influenced by the electron-withdrawing sulfamoyl group and the carboxylic acid moiety, which may enhance its reactivity in aqueous environments .

Properties

IUPAC Name

2-[[7-(carboxymethylsulfamoyl)-9H-fluoren-2-yl]sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O8S2/c20-16(21)8-18-28(24,25)12-1-3-14-10(6-12)5-11-7-13(2-4-15(11)14)29(26,27)19-9-17(22)23/h1-4,6-7,18-19H,5,8-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGHNRIPJQDQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)S(=O)(=O)NCC(=O)O)C3=C1C=C(C=C3)S(=O)(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303059-37-2
Record name (((7-(((CARBOXYMETHYL)AMINO)SULFONYL)-9H-FLUOREN-2-YL)SULFONYL)AMINO)ACETIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article explores the compound's biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H14N2O9S2
  • Molecular Weight : 442.43 g/mol

This structure includes a fluorene core, sulfonamide linkages, and carboxymethyl groups, which may contribute to its biological properties.

Research indicates that sulfonamide derivatives can exhibit various mechanisms of action, including:

  • Inhibition of Enzyme Activity : Compounds with sulfonamide linkages often inhibit enzymes such as carbonic anhydrases and certain kinases, leading to potential anticancer effects.
  • Induction of Apoptosis : Some studies have shown that modifications to the fluorene structure can enhance apoptosis in cancer cells through caspase activation pathways .

Anticancer Properties

A significant body of research has focused on the anticancer properties of fluorene derivatives. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that certain analogs of fluorene derivatives can inhibit cell proliferation in various cancer cell lines (e.g., T47D, HCT116) with EC50 values ranging from 0.15 to 0.29 µM .
  • Mechanism Shift : The introduction of specific substituents at the 7-position of the fluorene ring has led to compounds with enhanced activity compared to their predecessors, indicating a shift in their mechanism of action towards tubulin inhibition .

Enzyme Inhibition

Sulfonamide compounds are known for their ability to inhibit various enzymes:

  • Histone Deacetylase (HDAC) Inhibition : Some studies have identified sulfonamide-containing compounds as effective HDAC inhibitors, which play a crucial role in cancer progression by altering gene expression .
  • Carbonic Anhydrase Inhibition : Sulfonamide derivatives are also recognized for their ability to inhibit carbonic anhydrases, which are involved in tumor growth and metastasis.

Case Studies

  • Apoptosis Induction in Cancer Cells : A study explored the effects of modified fluorene derivatives on apoptosis induction in breast cancer cells. The results indicated a significant increase in apoptotic markers when treated with specific sulfonamide derivatives compared to untreated controls.
  • In Vivo Efficacy : Another research project evaluated the efficacy of a related compound in mouse models bearing human tumors. The treatment resulted in reduced tumor size and improved survival rates compared to control groups.

Data Tables

Compound NameEC50 (µM)Target Cell LinesMechanism of Action
Compound 5a0.15 - 0.29T47D, HCT116Tubulin inhibition
Compound 5bNot reportedVariousApoptosis induction
Enzyme TargetIC50 (µM)Compound Tested
HDAC1.37This compound
Carbonic AnhydraseNot specifiedSulfonamide derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Fluorene-Based Acetic Acid Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Potential Applications
[7-(Carboxymethyl-sulfamoyl)-9H-fluorene-2-sulfonylamino]-acetic acid Carboxymethyl-sulfamoyl, sulfonylamino ~455.4* Sulfonamide, carboxylic acid Enzyme inhibition, chelating agents
(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid 3-Chlorophenyl, methoxycarbonyl ~397.8 Chlorophenyl, carbamate, carboxylic acid Peptide synthesis, proteomics
(2,4-Difluorophenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid 2,4-Difluorophenyl, methoxycarbonyl ~415.3 Fluorophenyl, carbamate, carboxylic acid Pharmaceuticals, organic synthesis
[7-(Carboxymethyl-sulfamoyl)-9-oxo-9H-fluorene-2-sulfonylamino]-acetic acid 9-Oxo group (vs. 9H-fluorene) ~453.4* Ketone, sulfonamide, carboxylic acid Catalysis, material science

*Calculated based on structural analogs.

Key Findings:

Substituent Effects on Acidity: The sulfamoyl group (-SO₂NH₂) in the target compound exerts a stronger electron-withdrawing effect than the methoxycarbonyl group (-OCOOCH₃) in analogs , likely increasing acidity compared to simpler acetic acid derivatives (pKa ~2.5–3.5). This aligns with studies showing chloroacetic acid (pKa 2.86) is stronger than acetic acid (pKa 4.76) due to inductive effects .

Solubility and Reactivity :

  • Polar sulfonamide and carboxylic acid groups enhance water solubility relative to halogenated analogs (e.g., 3-chlorophenyl derivatives ).
  • The carboxymethyl-sulfamoyl group may act as a chelating agent, similar to ethylenediaminetetraacetic acid (EDTA), enabling metal ion binding in industrial processes .

Biological Interactions: Proteomic studies on Acetobacter pasteurianus demonstrate that sulfonamide-containing compounds can influence metabolic pathways by modulating enzyme activity (e.g., PQQ-ADH in ethanol oxidation ). Upregulation of stress-response proteins (e.g., heat shock proteins, EF-Tu) in engineered bacterial strains suggests that sulfonamide derivatives like the target compound may induce similar adaptive mechanisms.

Comparative Metabolic Flux Analysis: Metabolic flux analysis (MFA) in A. pasteurianus revealed that modifying ethanol oxidation pathways via enzyme overexpression increased acetic acid yield by 61.42 g/L .

Research Implications and Limitations

  • Gaps in Data: Direct studies on this compound are absent in the provided evidence. Inferences rely on structural analogs and general principles of substituent effects.
  • Future Directions : Experimental validation of its acidity (via titration), solubility (HPLC analysis), and enzymatic inhibition (kinetic assays) is needed. Proteomic approaches like 2D-PAGE could elucidate its impact on microbial metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.